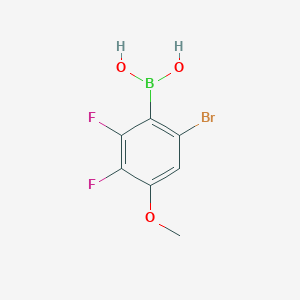

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid

説明

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is a polyhalogenated arylboronic acid derivative featuring bromine, fluorine, and methoxy substituents on an aromatic ring. The bromine atom at position 6 enhances electrophilicity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. The 2,3-difluoro substituents increase Lewis acidity via electron-withdrawing effects, while the para-methoxy group modulates solubility and steric interactions .

Boronic acids with fluorine and bromine substituents are of particular interest in medicinal chemistry and materials science due to their tunable acidity, binding selectivity, and stability under physiological conditions .

特性

IUPAC Name |

(6-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF2O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLXLYNLAGWBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C(=C1F)F)OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous or organic solvent under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

化学反応の分析

Types of Reactions

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

Substitution: The bromine, fluorine, and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and solvents like water, ethanol, or dimethyl sulfoxide (DMSO). The reaction conditions typically involve moderate temperatures and atmospheric pressure, making the processes relatively straightforward and scalable .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl boronic acid with an aryl halide .

科学的研究の応用

Chemical Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The presence of bromine and fluorine substituents enhances its reactivity and selectivity in these reactions, making it an essential building block for biaryl compounds used in pharmaceuticals and agrochemicals .

1.2 Organic Synthesis

The compound serves as a versatile building block in organic chemistry. Its ability to form stable complexes with diols and other Lewis bases allows for the synthesis of various pharmaceuticals and fine chemicals. This versatility is crucial for developing targeted therapies and enhancing drug efficacy .

Biological and Medicinal Applications

2.1 Drug Development

In medicinal chemistry, (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid plays a pivotal role in the development of new therapeutic agents. Its structure allows for the modification of biologically active molecules, thereby improving their efficacy and selectivity against specific targets, particularly in cancer therapy .

2.2 Proteasome Inhibition Studies

Research has shown that boronic acids can inhibit proteasome activity, leading to an accumulation of ubiquitinated proteins within cells. This property is particularly relevant in cancer treatment, where proteasome inhibition can induce apoptosis in tumor cells.

Case Study: Drug Development Applications

In studies focused on metabolic pathways associated with diabetes and cancer, researchers have incorporated this compound into larger molecular frameworks to enhance binding affinity to specific biological targets. The unique combination of halogen atoms contributes to its biological activity.

Industrial Applications

3.1 Material Science

In the industrial sector, (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is utilized in producing advanced materials such as polymers and electronic components. Its role in synthesizing high-performance materials makes it valuable for applications requiring enhanced durability and chemical resistance .

3.2 Bioconjugation Techniques

The compound is also employed in bioconjugation techniques, which allow researchers to attach biomolecules to surfaces or other molecules. This application is vital for diagnostics and therapeutic developments, enabling targeted delivery systems in drug formulation .

作用機序

The mechanism of action of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid primarily involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the electronic properties of the bromine, fluorine, and methoxy groups, which influence the reactivity and selectivity of the compound .

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The acidity (pKa) and reactivity of boronic acids are strongly influenced by substituents. Fluorine atoms, being highly electronegative, lower the pKa of boronic acids by stabilizing the conjugate base (boronate) through inductive effects. Methoxy groups, though electron-donating, can enhance solubility without drastically altering acidity when positioned para to the boronic acid group .

Key Comparisons :

Structural Insights :

- Bromine vs.

- Fluorine vs. Methoxy : Fluorine reduces pKa more effectively than methoxy, favoring boronate formation under physiological conditions .

- Methoxy Positioning : A para-methoxy group (as in the target compound) minimizes steric interference with the boronic acid moiety, unlike ortho-substituted analogs .

Anticancer Activity

Boronic acids with aromatic systems, such as phenanthren-9-yl boronic acid, exhibit sub-micromolar IC50 values in triple-negative breast cancer (4T1 cells) . The target compound’s bromine and fluorine substituents may enhance DNA intercalation or protease inhibition, though specific data are pending.

Enzyme Inhibition

Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show potent inhibition of fungal histone deacetylases (HDACs) at 1 µM, comparable to trichostatin A . The target compound’s methoxy group could improve binding to hydrophobic enzyme pockets.

Sensing and Dynamic Covalent Chemistry

Boronic acids form reversible esters with diols, enabling glucose sensing (e.g., phenylboronic acid in carbon dots ). The target compound’s fluorine substituents may enhance binding selectivity for cyclic diols .

生物活性

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is with a molecular weight of approximately 266.83 g/mol. The compound features a boronic acid functional group attached to a substituted phenyl ring, which enhances its reactivity and biological interactions.

Target of Action : The primary target of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Mode of Action : The compound interacts with palladium catalysts through a process known as transmetalation , facilitating the formation of new organic compounds. This interaction is essential for its application in synthetic chemistry and potentially in biological systems.

Cellular Effects

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid influences cell function by modulating various cellular processes. It has been shown to inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins.

Pharmacokinetics

Boronic acids are generally stable and exhibit low toxicity profiles. They can interact with enzymes and cofactors, influencing their transport and distribution within biological systems.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Biological Research

In biological studies, (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid has been explored for developing new drugs. Its unique structure allows modifications that enhance the efficacy and selectivity of biologically active molecules .

Case Studies

- Anticancer Activity : Research indicates that boronic acids can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumorigenesis. For example, compounds similar to (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid have been shown to affect cell lines associated with various cancers, demonstrating IC50 values indicating potent activity .

- Enzymatic Inhibition : Studies have demonstrated that this compound can inhibit enzymes critical in metabolic pathways. For instance, it has been evaluated against fibroblast growth factor receptors (FGFR), showing promising results with IC50 values less than 70 nM .

Data Table: Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。